![molecular formula C14H13N3OS B2552031 N-[(5-苯基-1,3,4-恶二唑-2-基)甲基]-1-噻吩-2-基甲胺 CAS No. 797769-11-0](/img/structure/B2552031.png)

N-[(5-苯基-1,3,4-恶二唑-2-基)甲基]-1-噻吩-2-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

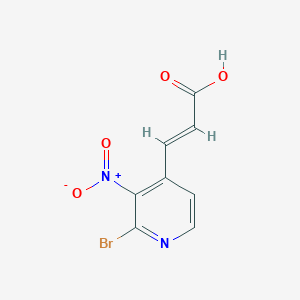

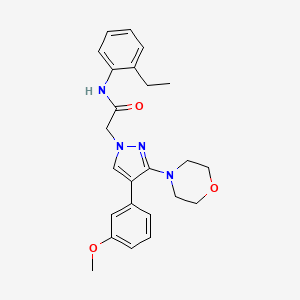

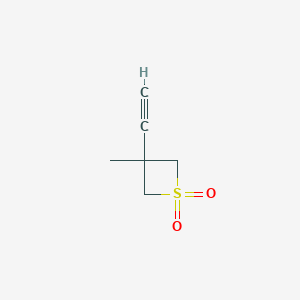

The compound N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine is a heterocyclic compound that is likely to exhibit interesting biological and optoelectronic properties due to the presence of the 1,3,4-oxadiazole and thiophene moieties. Heterocyclic compounds, such as those containing the 1,3,4-oxadiazole ring, are known for their diverse biological activities, which make them attractive targets for pharmaceutical research . Additionally, thiophene derivatives have been studied for their photophysical and electrochemical properties, which are relevant for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, then hydrazides, and finally into the desired 1,3,4-oxadiazol-2-thiols. These thiols are then reacted with appropriate amides in the presence of a solvent like N,N-dimethylformamide (DMF) and a base such as sodium hydride (NaH) to yield the target compounds . Although the specific synthesis route for N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine is not detailed, it is likely to follow a similar synthetic strategy.

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-oxadiazole and thiophene units can be elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide information about the chemical environment of the atoms within the molecule and confirm the successful synthesis of the desired compound . Additionally, computational methods such as Density Functional Theory (DFT) can be used to estimate the HOMO-LUMO energy levels and identify electrophilic and nucleophilic sites within the molecule, as seen in related studies .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their electrochemical properties and theoretical calculations. The Global Chemical Reactivity Descriptor (GCRD) parameters, including chemical hardness, potential, softness, electronegativity, and electrophilicity index, provide insights into the stability and reactivity of the molecule. These parameters can be calculated using DFT and are supported by experimental techniques like cyclic voltammetry (CV) .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored through a combination of experimental techniques and theoretical calculations. The absorption and emission spectra, which are important for optoelectronic applications, can be recorded in various solvents to understand the solvatochromic behavior of the compounds. The dipole moments in the ground and excited states can be calculated to assess the electron density redistribution upon excitation. These properties are crucial for the design of materials for OLEDs, solar cells, and other optoelectronic devices .

科学研究应用

在癌症治疗中的潜力

对一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究表明,对多种癌细胞系具有中等到优异的抗癌活性,证明了 1,3,4-恶二唑衍生物在肿瘤学中的治疗潜力 (Ravinaik 等人,2021 年)。类似地,合成用于杀虫活性的 1,3,4-恶二唑环化合物由于其选择性毒性,也显示出在癌症研究中进一步探索的前景 (齐等人,2014 年)。

生化过程抑制

已评估包含 1,3,4-恶二唑部分的化合物对脂氧合酶等酶的抑制作用,脂氧合酶在炎症和其他疾病中起作用。一项研究合成了 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-基硫代)丁酰胺衍生物,并将其评估为脂氧合酶抑制剂,表明在治疗炎症相关疾病中具有潜在应用 (Aziz-ur-Rehman 等人,2016 年)。

抗菌活性

多项研究已合成并评估了 1,3,4-恶二唑衍生物的抗菌活性,证明了它们作为新型抗菌剂的潜力。例如,制备了一系列新的化合物,并显示出具有抗菌和溶血活性,表明它们在对抗微生物感染的同时注意细胞毒性方面具有适用性 (Gul 等人,2017 年)。另一项研究重点关注一些 2,5-二取代的 4-噻唑烷酮的曼尼希碱基,包括 1,3,4-恶二唑衍生物,并评估了它们的抗菌活性,进一步强调了这些化合物在开发新的抗菌剂中的重要性 (Kocabalkanli 等人,2001 年)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that the oxadiazole ring in the compound can interact with biological targets, potentially altering their function . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

Compounds with similar structures have been found to have favorable pharmacokinetic properties

Result of Action

Compounds with similar structures have been found to have various biological effects, such as anticancer activity

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

未来方向

The future directions for the research and development of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine” and similar compounds could involve further exploration of their anticancer potential. Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells . Therefore, future research could focus on the design and synthesis of new 1,3,4-oxadiazole derivatives with enhanced biological activities.

属性

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVRROFGSDJXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)